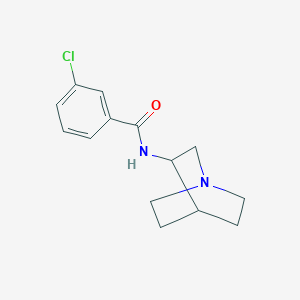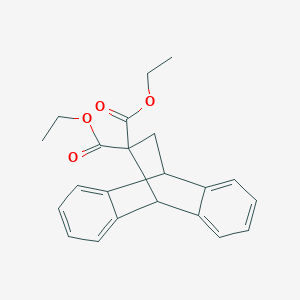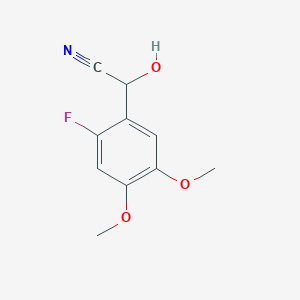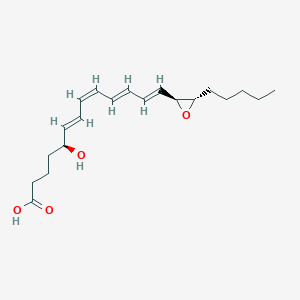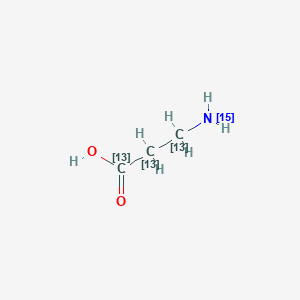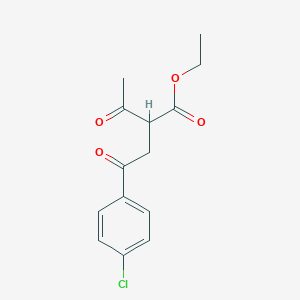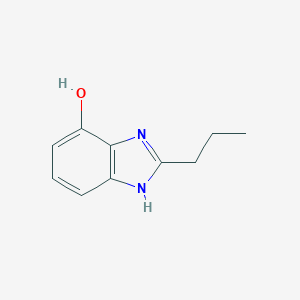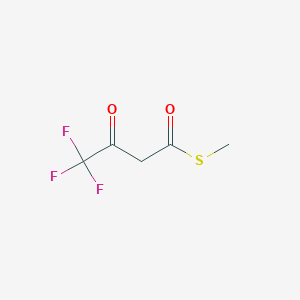![molecular formula C12H21NO2 B039128 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene CAS No. 120230-21-9](/img/structure/B39128.png)
7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene, also known as DMABCO, is a bicyclic compound that has been widely studied in scientific research. It is a derivative of azabicyclo[2.2.2]octane, which is a common scaffold in medicinal chemistry due to its potential as a bioactive molecule. DMABCO has been found to have several interesting properties, including its ability to act as a chiral auxiliary and its potential as a ligand in asymmetric catalysis.
Wirkmechanismus
The exact mechanism of action of 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene is not well understood, but it is thought to act as a Lewis base due to the presence of the nitrogen atom in its structure. This allows it to form complexes with Lewis acids, which can then participate in a variety of chemical reactions. 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene has also been found to have some basic properties, which may play a role in its reactivity.
Biochemische Und Physiologische Effekte
There is currently limited research on the biochemical and physiological effects of 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene, but it has been found to have low toxicity in animal studies. Its potential as a ligand in catalysis suggests that it may have some impact on enzymatic activity, but further research is needed to fully understand its effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene in lab experiments is its chiral properties, which make it a useful tool for creating enantiomerically pure compounds. It is also relatively easy to synthesize, with several methods available for producing it in large quantities. However, 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene is not a well-known compound, and its properties are not as well understood as some other chiral auxiliaries. This can make it more difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene. One area of interest is its use as a ligand in asymmetric catalysis, which could lead to the development of new, more efficient methods for synthesizing chiral compounds. Another potential direction is the investigation of its biological properties, which could lead to the discovery of new drugs or therapeutic agents. Finally, further research is needed to fully understand the mechanism of action of 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene and its potential applications in a variety of chemical reactions.
Synthesemethoden
There are several methods for synthesizing 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene, but one of the most common approaches involves the reaction of 2-methylcyclohexanone with diethylamine in the presence of a Lewis acid catalyst. The resulting product is then treated with paraformaldehyde to form 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene. Other methods involve the use of different starting materials or catalysts, but the basic reaction mechanism remains the same.
Wissenschaftliche Forschungsanwendungen
7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene has been used in a variety of scientific studies, particularly in the fields of organic synthesis and catalysis. Its chiral properties make it a useful tool for creating enantiomerically pure compounds, and it has been used as a chiral auxiliary in several asymmetric reactions. 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene has also been investigated as a potential ligand in asymmetric catalysis, with promising results.
Eigenschaften
CAS-Nummer |
120230-21-9 |
|---|---|
Produktname |
7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene |
Molekularformel |
C12H21NO2 |
Molekulargewicht |
211.3 g/mol |
IUPAC-Name |
7,7-diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C12H21NO2/c1-4-14-12(15-5-2)8-10-6-7-11(12)13(3)9-10/h6-7,10-11H,4-5,8-9H2,1-3H3 |
InChI-Schlüssel |
HKNRSLSXNJJTRD-UHFFFAOYSA-N |
SMILES |
CCOC1(CC2CN(C1C=C2)C)OCC |
Kanonische SMILES |
CCOC1(CC2CN(C1C=C2)C)OCC |
Synonyme |
2-Azabicyclo[2.2.2]oct-5-ene,7,7-diethoxy-2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



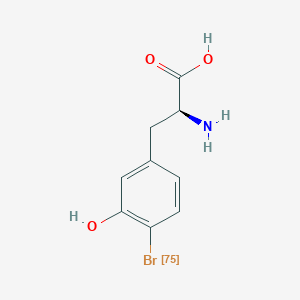
![2-[(1R,2R)-2-Methylcyclopentyl]oxyethanethiol](/img/structure/B39049.png)
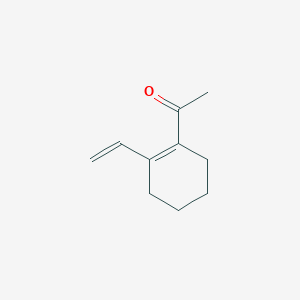
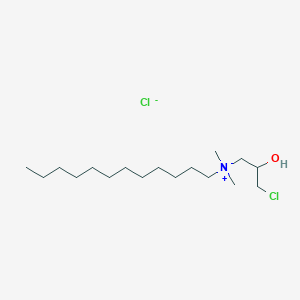
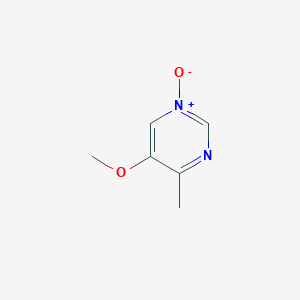
![7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine](/img/structure/B39056.png)
